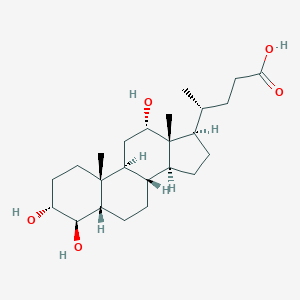

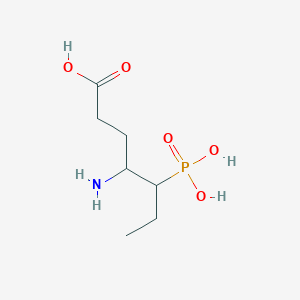

3alpha,4beta,12alpha-Trihydroxy-5beta-cholan-24-oic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3alpha,4beta,12alpha-Trihydroxy-5beta-cholan-24-oic Acid, commonly known as UDCA, is a bile acid that is naturally produced in the liver. UDCA has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

UDCA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-apoptotic, and anti-oxidative properties. UDCA has been studied for its potential therapeutic applications in liver diseases such as primary biliary cholangitis, non-alcoholic fatty liver disease, and liver cirrhosis. It has also been studied for its potential therapeutic applications in inflammatory bowel disease, cystic fibrosis, and other diseases.

Mechanism of Action

UDCA exerts its therapeutic effects through various mechanisms. It has been shown to inhibit apoptosis by regulating the expression of Bcl-2 family proteins. UDCA also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has been shown to have antioxidant effects by increasing the expression of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.

Biochemical and Physiological Effects:

UDCA has various biochemical and physiological effects. It increases the solubility of bile acids and reduces the formation of toxic bile acids. UDCA also increases the secretion of bicarbonate and mucus in the gastrointestinal tract, which helps to protect the intestinal mucosa. It has been shown to improve insulin sensitivity and reduce hepatic steatosis in patients with non-alcoholic fatty liver disease.

Advantages and Limitations for Lab Experiments

UDCA has several advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied, and its mechanisms of action are well understood. However, UDCA also has some limitations for lab experiments. Its effects may vary depending on the disease model used, and its therapeutic effects may be influenced by other factors such as diet and lifestyle.

Future Directions

There are several future directions for the study of UDCA. One area of research is the development of new synthetic derivatives of UDCA with improved therapeutic properties. Another area of research is the study of the effects of UDCA on the gut microbiome and its potential role in the treatment of various diseases. Finally, the potential use of UDCA as a biomarker for the diagnosis and monitoring of liver diseases is an area of ongoing research.

Conclusion:

In conclusion, UDCA is a bile acid that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanisms of action are well understood, and it has been shown to have anti-inflammatory, anti-apoptotic, and anti-oxidative properties. UDCA has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of UDCA, including the development of new synthetic derivatives, the study of its effects on the gut microbiome, and its potential use as a biomarker for liver diseases.

Synthesis Methods

UDCA can be synthesized from cholic acid through a series of chemical reactions. The first step involves the oxidation of the 7-hydroxyl group of cholic acid to form 7-ketocholesterol. The second step involves the reduction of the keto group to form 7-alpha-hydroxycholesterol. The third step involves the oxidation of the 7-alpha-hydroxyl group to form 7-ketolithocholic acid. The fourth step involves the reduction of the keto group to form lithocholic acid. The final step involves the 12-hydroxylation of lithocholic acid to form UDCA.

properties

CAS RN |

129012-50-6 |

|---|---|

Product Name |

3alpha,4beta,12alpha-Trihydroxy-5beta-cholan-24-oic Acid |

Molecular Formula |

C24H40O5 |

Molecular Weight |

408.6 g/mol |

IUPAC Name |

(4R)-4-[(3R,4R,5S,8R,9S,10R,12S,13R,14S,17R)-3,4,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O5/c1-13(4-9-21(27)28)15-7-8-16-14-5-6-17-22(29)19(25)10-11-23(17,2)18(14)12-20(26)24(15,16)3/h13-20,22,25-26,29H,4-12H2,1-3H3,(H,27,28)/t13-,14+,15-,16+,17-,18+,19-,20+,22-,23+,24-/m1/s1 |

InChI Key |

FRYVQXCDSBCDAU-AKDOOQIZSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H]([C@@H]4O)O)C)O)C |

SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4O)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4O)O)C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B165721.png)